2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
Scientific Research Applications
Anticancer Applications
Synthetic derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer activity. A study highlights the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer agents through cytotoxic evaluations against cancer cell lines such as HCT-116 and MCF-7. This research suggests that the structural modifications of pyrazolopyrimidine compounds can lead to significant anticancer activity, providing a foundation for further drug development in oncology (Rahmouni et al., 2016).
Anti-inflammatory Applications
Another avenue of research involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors, indicating their potential use in treating inflammation. The study outlines the preparation of these derivatives and their evaluation as COX-2 inhibitors, comparing their effectiveness to that of reference standards. This research underscores the therapeutic potential of these compounds in managing inflammatory conditions (Raffa et al., 2009).
Antimicrobial Applications
The compound's derivatives have also been explored for their antimicrobial activities. A particular study synthesizes new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, testing them as antimicrobial agents. Some of these compounds showed promising activities, suggesting the potential of pyrazolopyrimidine-based compounds in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Gouda et al., 2010).
Heterocyclic Chemistry Applications
Furthermore, the reactions of pyrazolopyrimidines with different reagents have been explored to synthesize a variety of heterocyclic compounds. These studies provide insights into the versatility of pyrazolopyrimidine derivatives in heterocyclic chemistry, showcasing their utility in synthesizing novel compounds with potential biological activities (Zamigailo et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dichloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N5O2/c19-10-2-1-3-12(6-10)26-16-14(8-23-26)18(28)25(9-22-16)24-17(27)13-5-4-11(20)7-15(13)21/h1-9H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWNOTFXDXOZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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